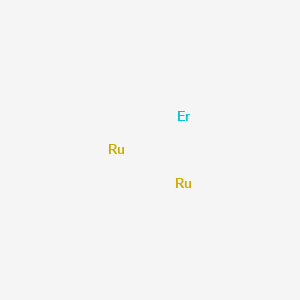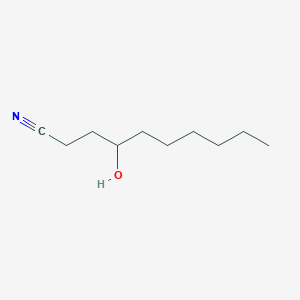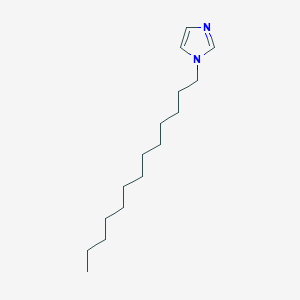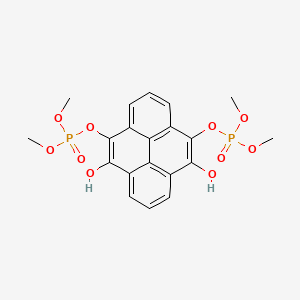
Erbium--ruthenium (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium–ruthenium (1/2) is a compound consisting of erbium and ruthenium in a 1:2 ratio. Erbium is a rare earth element known for its optical properties, while ruthenium is a transition metal with notable catalytic properties. The combination of these two elements results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erbium–ruthenium (1/2) can be achieved through several methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct reaction of erbium and ruthenium powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1000°C to ensure complete formation of the compound.
Industrial Production Methods
In industrial settings, the production of erbium–ruthenium (1/2) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. Additionally, the use of high-purity starting materials and controlled atmospheres helps to minimize contamination and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Erbium–ruthenium (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the oxidation states of erbium and ruthenium, as well as the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Erbium–ruthenium (1/2) can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid. The oxidation process typically occurs at elevated temperatures and results in the formation of oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas or reducing agents like sodium borohydride. These reactions often require high temperatures and inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield erbium oxide and ruthenium oxide, while reduction reactions can produce metallic erbium and ruthenium.
Aplicaciones Científicas De Investigación
Erbium–ruthenium (1/2) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for promoting reaction rates and improving yields.
Biology: In biological research, erbium–ruthenium (1/2) is used in the development of imaging agents and biosensors. Its optical properties enable the detection and visualization of biological molecules and processes.
Medicine: The compound has potential applications in medical imaging and therapy. For example, it can be used in the development of contrast agents for magnetic resonance imaging (MRI) and targeted drug delivery systems.
Industry: In industrial applications, erbium–ruthenium (1/2) is used in the production of advanced materials, such as high-performance alloys and coatings. Its catalytic properties also make it valuable in the chemical and petrochemical industries.
Mecanismo De Acción
The mechanism by which erbium–ruthenium (1/2) exerts its effects is primarily related to its catalytic and optical properties. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactant molecules to interact. This lowers the activation energy required for the reaction and increases the reaction rate.
In optical applications, the compound’s unique electronic structure allows it to absorb and emit light at specific wavelengths. This property is exploited in the development of imaging agents and sensors, where the compound’s fluorescence can be used to detect and visualize target molecules.
Comparación Con Compuestos Similares
Erbium–ruthenium (1/2) can be compared with other similar compounds, such as:
Erbium–platinum (1/2): Similar to erbium–ruthenium (1/2), this compound also exhibits catalytic properties. platinum is more expensive and less abundant than ruthenium, making erbium–ruthenium (1/2) a more cost-effective option.
Erbium–palladium (1/2): This compound is another alternative with catalytic properties. Palladium is known for its excellent catalytic activity, but it is also more expensive than ruthenium.
Erbium–iridium (1/2): Iridium is another transition metal with catalytic properties. it is even rarer and more expensive than platinum and palladium, making erbium–ruthenium (1/2) a more practical choice for many applications.
Propiedades
Número CAS |
12133-13-0 |
|---|---|
Fórmula molecular |
ErRu2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
erbium;ruthenium |
InChI |
InChI=1S/Er.2Ru |
Clave InChI |
SATIFEGBDFKGEG-UHFFFAOYSA-N |
SMILES canónico |
[Ru].[Ru].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)



![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)





pentasilolane](/img/structure/B14706902.png)

